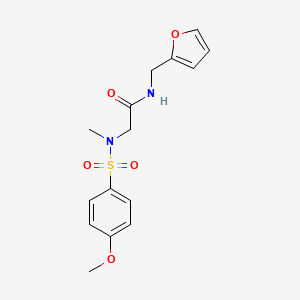
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various medical conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Wirkmechanismus
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exerts its therapeutic effects by inhibiting the activity of COX. There are two isoforms of COX, COX-1 and COX-2. COX-1 is involved in the production of prostaglandins that protect the stomach lining and promote platelet aggregation, while COX-2 is involved in the production of prostaglandins that mediate inflammation and pain. This compound inhibits both COX-1 and COX-2, but it has a higher affinity for COX-2, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus, which regulates body temperature. This compound has been shown to have a number of other effects, including antiplatelet activity, antioxidant activity, and the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is commercially available in a variety of forms, including tablets, capsules, and injections. However, there are some limitations to its use in laboratory experiments. This compound can have variable effects depending on the dose and duration of treatment, and it can also interact with other drugs and chemicals.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide. One area of research is the development of more selective COX inhibitors that target only COX-2, which could reduce the risk of gastrointestinal side effects associated with NSAID use. Another area of research is the investigation of the effects of this compound on cancer cells, as it has been shown to induce apoptosis in some types of cancer cells. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on various physiological systems.
Synthesemethoden
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2-amino-4-methylphenol, which is reacted with methanesulfonyl chloride to form 2-(4-methylphenoxy)methanesulfonamide. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17(11-15(18)16-10-13-4-3-9-22-13)23(19,20)14-7-5-12(21-2)6-8-14/h3-9H,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJURCQCAXDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

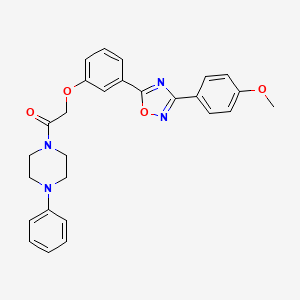
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)

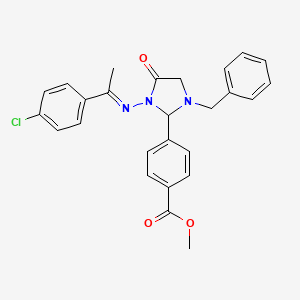
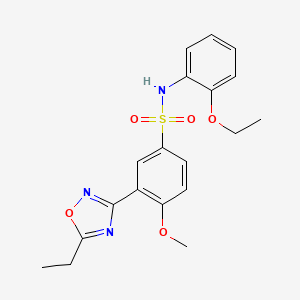

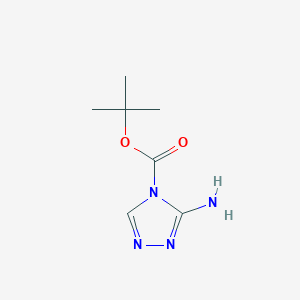
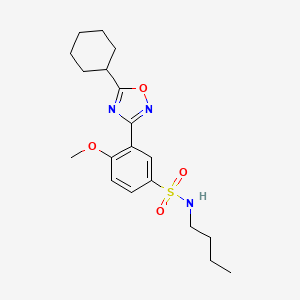
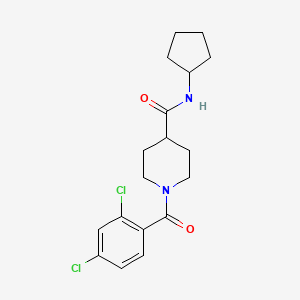
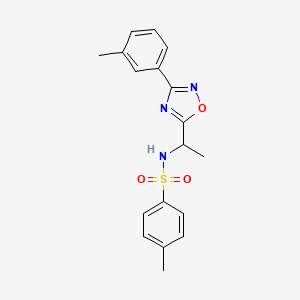
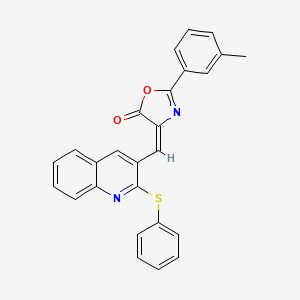

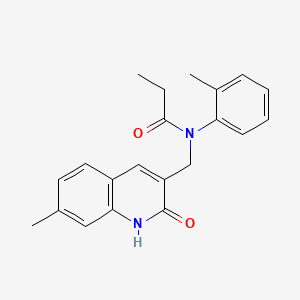
![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)